![molecular formula C22H22O2 B3048329 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate CAS No. 164114-70-9](/img/structure/B3048329.png)
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Overview
Description
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as material science, organic electronics, and biochemistry. PPEP is a derivative of phenylacetylene and has a unique molecular structure that makes it an interesting compound to study.
Mechanism of Action
The mechanism of action of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate involves its ability to form a stable charge transfer complex with electron acceptors such as fullerenes or metal oxides. The charge transfer complex facilitates the transport of charge carriers such as electrons and holes across the device, leading to the generation of electrical current or light emission.
Biochemical and physiological effects:
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been studied for its potential applications in biochemistry and physiology. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate in lab experiments include its high purity, good solubility, and stability under various conditions. However, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is highly reactive towards oxygen and moisture, which may require special handling and storage conditions.
Future Directions
For research may include optimizing the synthesis of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate to improve its yield and reduce its cost, studying its interactions with other molecules to understand its mechanism of action in more detail, and exploring its potential applications in other fields such as medicine and environmental science.
In conclusion, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is a unique and promising compound that has potential applications in various fields of scientific research. Its unique molecular structure and properties make it an interesting compound to study, and further research may lead to the development of new materials, devices, and therapies.
Scientific Research Applications
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has been extensively studied for its potential applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate exhibits excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these devices.
properties
IUPAC Name |
[4-[2-(4-pentylphenyl)ethynyl]phenyl] prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)24-22(23)4-2/h4,8-11,14-17H,2-3,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGOKFORZWKKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608996 | |
Record name | 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
CAS RN |
164114-70-9 | |
Record name | 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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